2-Aminopyrimidine

Catalog No.
S572972
CAS No.
109-12-6
M.F
C4H5N3
M. Wt
95.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminopyrimidine

CAS Number

109-12-6

Product Name

2-Aminopyrimidine

IUPAC Name

pyrimidin-2-amine

Molecular Formula

C4H5N3

Molecular Weight

95.10 g/mol

InChI

InChI=1S/C4H5N3/c5-4-6-2-1-3-7-4/h1-3H,(H2,5,6,7)

InChI Key

LJXQPZWIHJMPQQ-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-aminopyrimidine, aminopyrimidine

Canonical SMILES

C1=CN=C(N=C1)N

The exact mass of the compound 2-Aminopyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1912. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. It belongs to the ontological category of aminopyrimidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Aminopyrimidine (CAS 109-12-6) is a fundamental heterocyclic building block characterized by a pyrimidine ring with an exocyclic amino group at the 2-position. It features a symmetric hydrogen-bonding profile—providing two endocyclic nitrogen acceptors and one exocyclic amine with two donor protons—alongside a relatively low pKa of approximately 3.5 to 3.9 [1]. These baseline properties make it a critical precursor in pharmaceutical synthesis, agrochemical manufacturing, and crystal engineering. Procurement decisions often hinge on its specific electronic deficiency and coordination geometry, which dictate its behavior in cross-coupling reactions and supramolecular assemblies compared to other aminopyridines and pyrimidines.

Substituting 2-aminopyrimidine with structural isomers like 4-aminopyrimidine or related heterocycles like 2-aminopyridine leads to immediate process and performance failures. The 2-amino isomer is significantly less basic (pKa ~3.5) than 4-aminopyrimidine (pKa ~5.7) and 2-aminopyridine (pKa ~6.8), which drastically attenuates its nucleophilicity in standard Buchwald-Hartwig or SNAr aminations [1]. Using generic coupling conditions optimized for the more basic analogs results in stalled reactions or poor yields. Furthermore, in coordination chemistry, the specific placement of the two endocyclic nitrogens adjacent to the amino group creates a donor-acceptor-acceptor motif that cannot be replicated by 2-aminopyridine, rendering them non-interchangeable for multi-dimensional metal-organic framework (MOF) synthesis [2].

Nucleophilicity and pKa-Driven Reactivity in Cross-Coupling Processes

2-Aminopyrimidine is an electron-deficient amine, which significantly impacts its reactivity in palladium-catalyzed cross-coupling reactions compared to its isomers. Quantitative studies show that 2-aminopyrimidine has a pKa of ~3.5-3.9, making it substantially less basic than 4-aminopyrimidine (pKa ~5.7-6.0) and 2-aminopyridine (pKa ~6.8). In micellar Buchwald-Hartwig aminations at sub-optimal concentrations, 2-aminopyridine achieved 95% conversion, whereas 2-aminopyrimidine only reached 72% under identical conditions, necessitating an increase to 1.0 M concentration to force 100% conversion [1].

Evidence DimensionAmine basicity (pKa) and conversion yield at baseline concentration
Target Compound Data2-Aminopyrimidine (pKa ~3.5; 72% conversion)
Comparator Or Baseline2-Aminopyridine (pKa ~6.8; 95% conversion)
Quantified Difference~3.3 pKa unit difference resulting in a 23% yield drop under baseline catalytic conditions
ConditionsMicellar Buchwald-Hartwig coupling prior to concentration optimization

Process chemists must procure specialized catalysts or adjust stoichiometry when scaling up 2-aminopyrimidine couplings, as generic conditions for standard arylamines will underperform.

Pharmacophore Potency in Receptor Agonist Design

The exact positional isomerism of the aminopyrimidine ring is critical for binding affinity in specific pharmaceutical targets. In the development of TAS2R14 bitter taste receptor agonists, the incorporation of a 2-aminopyrimidine scaffold yielded a compound with an EC50 of 160 nM. In direct contrast, the 4-aminopyrimidine analog exhibited an EC50 of 1100 nM [1]. This demonstrates that the specific hydrogen-bonding geometry and electronic distribution of the 2-amino substitution are strictly required for target engagement.

Evidence DimensionReceptor agonist potency (EC50)
Target Compound Data2-Aminopyrimidine derivative (EC50 = 160 nM)
Comparator Or Baseline4-Aminopyrimidine derivative (EC50 = 1100 nM)
Quantified Difference6.8-fold higher potency for the 2-amino isomer
ConditionsIn vitro IP1 accumulation assay for TAS2R14 receptor

For medicinal chemistry procurement, the 2-amino isomer cannot be substituted with the 4-amino isomer without risking a near 7-fold loss in biological activity.

Network Dimensionality in Coordination Chemistry

2-Aminopyrimidine possesses both an exocyclic amine and two endocyclic nitrogen atoms, allowing it to act as a bridging ligand in materials science. Unlike 2-aminopyridine, which typically forms discrete zero-dimensional mononuclear complexes due to having only one ring nitrogen, 2-aminopyrimidine bridges metal centers (such as Ag(I) or Cu(II)) to form 1D, 2D, or 3D supramolecular coordination polymers [1]. The self-complementary hydrogen bonding further stabilizes these extended networks via pi-pi stacking with a ~3.97 Å separation.

Evidence DimensionCoordination network dimensionality
Target Compound Data2-Aminopyrimidine (Forms 1D, 2D, and 3D extended polymeric networks)
Comparator Or Baseline2-Aminopyridine (Predominantly forms 0D discrete mononuclear complexes)
Quantified DifferenceTransition from terminal coordination (0D) to multi-dimensional bridging (1D-3D)
ConditionsCrystallization with transition metals (e.g., Cu(II)) under standard self-assembly conditions

Materials scientists must select 2-aminopyrimidine over 2-aminopyridine when the procurement goal is synthesizing extended metal-organic frameworks (MOFs) rather than discrete metal complexes.

Pharmaceutical Intermediate Scale-Up (Kinase Inhibitors & Agonists)

Due to its specific pKa (~3.5) and rigid hydrogen-bonding geometry, 2-aminopyrimidine is the required building block for targeted therapies (e.g., TAS2R14 agonists), necessitating optimized Buchwald-Hartwig amination conditions for successful industrial scale-up [1][3].

Metal-Organic Framework (MOF) Synthesis

Utilized as a bridging ligand in the design of crystalline materials, where its dual endocyclic nitrogens enable the construction of 1D to 3D extended networks that 2-aminopyridine cannot support [2].

Agrochemical Active Ingredient Manufacturing

Procured for the synthesis of sulfonylurea herbicides and fungicides, where its specific electronic profile governs the stability and environmental reactivity of the resulting active compounds[3].

Supramolecular Crystal Engineering

Employed in co-crystal formulation due to its symmetric donor-acceptor-acceptor hydrogen-bonding motif, which forms self-complementary dimers and predictable crystal lattices [2].

Physical Description

White crystalline powder; [Alfa Aesar MSDS]

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

95.048347172 Da

Monoisotopic Mass

95.048347172 Da

Heavy Atom Count

7

UNII

OB8I17P2G4

GHS Hazard Statements

Aggregated GHS information provided by 188 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.47%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.24 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

27043-39-6
109-12-6

Wikipedia

Pyrimidin-2-amine

General Manufacturing Information

2-Pyrimidinamine: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types